tert-Butyl 2-(2-iodophenyl)-2-oxoacetate
Description
tert-Butyl 2-(2-iodophenyl)-2-oxoacetate is a specialized α-keto ester derivative featuring a tert-butyl ester group and an ortho-iodophenyl substituent. The tert-butyl group enhances steric protection of the ester moiety, improving stability during synthetic manipulations, while the iodine atom at the ortho position offers unique reactivity for cross-coupling reactions or further functionalization . Its synthesis typically involves multi-step protocols, such as alkylation of oxoacetate intermediates or Friedel-Crafts acylation under controlled conditions .
Properties
Molecular Formula |
C12H13IO3 |
|---|---|
Molecular Weight |
332.13 g/mol |
IUPAC Name |
tert-butyl 2-(2-iodophenyl)-2-oxoacetate |
InChI |
InChI=1S/C12H13IO3/c1-12(2,3)16-11(15)10(14)8-6-4-5-7-9(8)13/h4-7H,1-3H3 |
InChI Key |
MDBWHJQCEQCTBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)C1=CC=CC=C1I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(2-iodophenyl)-2-oxoacetate typically involves the reaction of 2-iodobenzoic acid with tert-butyl oxalate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the esterification process, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 2-(2-iodophenyl)-2-oxoacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Tert-Butyl 2-(2-iodophenyl)-2-oxoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-iodophenyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Structurally related α-keto esters differ in aromatic substituents and ester groups, leading to variations in physicochemical and biological properties:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, I) increase reactivity toward nucleophilic attack, making these compounds suitable for forming heterocycles or enzyme inhibitors .
Key Observations :
- Friedel-Crafts acylation is less efficient for sterically hindered substrates (e.g., ortho-iodophenyl) due to competing side reactions .
- Grignard reactions with α-keto esters generally yield <40%, highlighting challenges in aliphatic substitutions .
Key Observations :
- PPARα antagonists with methoxy or methyl groups show improved metabolic stability compared to iodinated analogues .
Physicochemical Properties
Physical properties correlate with structural modifications:
Key Observations :
- Indole-containing derivatives exhibit higher melting points due to aromatic stacking interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
